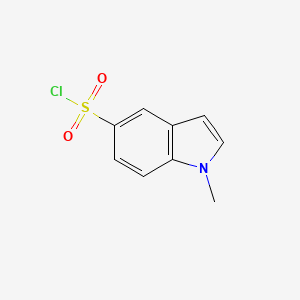

1-Methyl-1H-indole-5-sulfonyl chloride

Description

BenchChem offers high-quality 1-Methyl-1H-indole-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-indole-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c1-11-5-4-7-6-8(14(10,12)13)2-3-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZYASSOUPYFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594512 | |

| Record name | 1-Methyl-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-75-2 | |

| Record name | 1-Methyl-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-indole-5-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Methyl-1H-indole-5-sulfonyl chloride, a key intermediate in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, a detailed synthesis protocol, reactivity, and applications, offering field-proven insights for its effective utilization in research and drug development.

Core Chemical Identity and Properties

1-Methyl-1H-indole-5-sulfonyl chloride is a heterocyclic building block that combines the privileged indole scaffold with a reactive sulfonyl chloride moiety. This unique combination makes it a valuable reagent for the synthesis of a wide array of sulfonamide derivatives, many of which exhibit significant biological activity.[1][2]

Table 1: Physicochemical Properties of 1-Methyl-1H-indole-5-sulfonyl chloride

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈ClNO₂S | [3] |

| Molecular Weight | 229.68 g/mol | |

| CAS Number | 859850-75-2 | [3] |

| Appearance | Solid | |

| InChI | 1S/C9H8ClNO2S/c1-11-5-4-7-6-8(14(10,12)13)2-3-9(7)11/h2-6H,1H3 | [3] |

| SMILES | Cn1ccc2cc(ccc12)S(Cl)(=O)=O |

Note: Experimental data such as melting point and solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization upon synthesis.

Synthesis of 1-Methyl-1H-indole-5-sulfonyl chloride

The synthesis of 1-Methyl-1H-indole-5-sulfonyl chloride is most effectively achieved through the electrophilic chlorosulfonation of 1-methylindole. The indole nucleus is susceptible to electrophilic attack, and the 5-position is a common site for substitution. Chlorosulfonic acid is a powerful and widely used reagent for this transformation.[4] The following protocol is a validated, step-by-step procedure for this synthesis.

Experimental Protocol: Chlorosulfonation of 1-Methylindole

Causality: This protocol relies on the direct reaction of 1-methylindole with an excess of chlorosulfonic acid. Chlorosulfonic acid acts as both the sulfonating agent and the solvent. The reaction is conducted at low temperatures to control the exothermic nature of the reaction and to minimize potential side reactions. The subsequent quenching on ice hydrolyzes the excess chlorosulfonic acid and precipitates the desired sulfonyl chloride, which is less soluble in the acidic aqueous medium.

Materials:

-

1-Methylindole (1.0 eq)

-

Dichloromethane (DCM)

-

Crushed ice

-

Deionized water

-

Saturated sodium bicarbonate solution

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice-salt bath

-

Büchner funnel and flask

Procedure:

-

Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.

-

Addition of Chlorosulfonic Acid: Carefully add chlorosulfonic acid (5.0 eq) to the flask and cool to 0-5 °C.

-

Addition of 1-Methylindole: Dissolve 1-methylindole (1.0 eq) in a minimal amount of dichloromethane and add it to the dropping funnel. Add the 1-methylindole solution dropwise to the cold, stirring chlorosulfonic acid over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) after careful quenching of a small aliquot.

-

Work-up: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes any residual acids. A final wash with a cold, dilute sodium bicarbonate solution can be performed, followed by another water wash.

-

Drying: Dry the product under vacuum to yield 1-Methyl-1H-indole-5-sulfonyl chloride. The crude product can be further purified by recrystallization if necessary.

Chemical Reactivity and Application in Sulfonamide Synthesis

The sulfonyl chloride group is a potent electrophile, making 1-Methyl-1H-indole-5-sulfonyl chloride an excellent precursor for nucleophilic substitution reactions. Its primary application in drug discovery is the reaction with primary or secondary amines to form the corresponding sulfonamides.[2] This reaction, often referred to as sulfonylation, is a robust and high-yielding transformation.[6]

Experimental Protocol: Synthesis of a 1-Methyl-1H-indole-5-sulfonamide Derivative

Causality: This protocol exemplifies the reaction of the sulfonyl chloride with a nucleophilic amine (in this case, a generic primary or secondary amine) in the presence of a base. The base, such as pyridine or triethylamine, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of solvent depends on the solubility of the reactants.

Materials:

-

1-Methyl-1H-indole-5-sulfonyl chloride (1.0 eq)

-

A primary or secondary amine (1.1 eq)

-

Pyridine or triethylamine (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: Dissolve 1-Methyl-1H-indole-5-sulfonyl chloride (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Reagents: Add the amine (1.1 eq) to the solution, followed by the dropwise addition of pyridine or triethylamine (1.5 eq) at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

-

Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure product.

Applications in Drug Discovery and Medicinal Chemistry

The indole-5-sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The versatility of 1-Methyl-1H-indole-5-sulfonyl chloride allows for the facile introduction of diverse amine-containing fragments, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Derivatives of indole-5-sulfonamides have shown a broad range of pharmacological activities, including but not limited to:

-

Antimicrobial Agents: The sulfonamide group is a well-known pharmacophore in antibacterial drugs, and indole-based sulfonamides have been investigated for their efficacy against various bacterial strains.[6][7]

-

Anticancer Agents: Numerous indole derivatives exhibit anticancer properties, and the incorporation of a sulfonamide moiety at the 5-position has been a strategy in the development of novel antitumor agents.[8]

-

Enzyme Inhibitors: The specific geometry and hydrogen bonding capabilities of the indole-5-sulfonamide scaffold make it a suitable candidate for targeting the active sites of various enzymes.

Safety and Handling

1-Methyl-1H-indole-5-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an eye irritant. As with all sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Chlorosulfonic acid, used in its synthesis, is highly corrosive and reacts violently with water; extreme caution must be exercised when using this reagent.[4]

References

-

Organic Syntheses Procedure: 1-methylindole. Available from: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

-

Organic Syntheses Procedure: Sulfanilyl chloride, N-acetyl-. Available from: [Link]

- Chlorosulfonic Acid - A Versatile Reagent.

-

Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. Molecules. 2017;22(1):123. Available from: [Link]

-

Magritek: Methyl 1H-indole-3-carboxylate. Available from: [Link]

-

Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. 2018;23(11):2785. Available from: [Link]

-

Mushtaq, I., Ahmed, A. Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. 2023;9(1):46. Available from: [Link]

-

Chlorosulfonation of N-Arylmaleimides. ResearchGate. Available from: [Link]

-

Mushtaq, I., et al. Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. ResearchGate. 2023. Available from: [Link]

-

Chemistry LibreTexts: Reactions of Amines. Available from: [Link]

-

Wikipedia: 1-Methylindole. Available from: [Link]

-

Saya's World of Chemistry. # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. 2021. Available from: [Link]

-

Organic Syntheses Procedure: methanesulfonyl chloride. Available from: [Link]

-

The Royal Society of Chemistry: Supporting information. Available from: [Link]

-

SciSpace: Synthesis of biologically active sulfonamide-based indole analogs: a review. Available from: [Link]

-

ResearchGate: N-Methylindole. Available from: [Link]

-

Organic Chemistry Portal: Sulfonamide synthesis by S-N coupling. Available from: [Link]

- Google Patents: Method of production of sulfonylchlorides.

-

Hassam, M., Smith, V. J. 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Acta Crystallographica Section E. 2012;68(Pt 12):o3357. Available from: [Link]

-

Xu, J., et al. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements. 2011;186(10):2092-2107. Available from: [Link]

-

Al-Omar, M. A., et al. Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Chemistry Central Journal. 2020;14(1):63. Available from: [Link]

-

ResearchGate: Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. Available from: [Link]

-

ScienceOpen: Supporting Information. Available from: [Link]

-

Beilstein Journal of Organic Chemistry: Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]

-

The Good Scents Company: 1-methyl indole. Available from: [Link]

Sources

- 1. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Methyl-1H-indole-5-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 4. api.pageplace.de [api.pageplace.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

1-Methyl-1H-indole-5-sulfonyl chloride CAS number 859850-75-2

An In-depth Technical Guide to 1-Methyl-1H-indole-5-sulfonyl chloride (CAS: 859850-75-2): A Key Building Block for Drug Discovery

Introduction

1-Methyl-1H-indole-5-sulfonyl chloride is a specialized heterocyclic building block of significant interest to the medicinal chemistry and drug development communities. It merges two critical chemical motifs: the indole scaffold, a privileged structure renowned for its presence in numerous biologically active compounds, and the highly reactive sulfonyl chloride functional group. This combination provides a direct and efficient entry point for the synthesis of diverse sulfonamide libraries, a class of compounds with a broad spectrum of pharmacological activities.[1][2] This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and application, tailored for researchers and scientists in the field.

Physicochemical and Structural Properties

1-Methyl-1H-indole-5-sulfonyl chloride is a solid at room temperature, valued for its role as a versatile intermediate in organic synthesis.[3] Its identity is defined by the CAS number 859850-75-2.[3][4][5] The core of its utility lies in the electrophilic nature of the sulfonyl chloride group attached to the C5 position of the N-methylated indole ring.

Diagram: Chemical Structure of 1-Methyl-1H-indole-5-sulfonyl chloride

Caption: Structure of 1-Methyl-1H-indole-5-sulfonyl chloride.

| Property | Value | Source(s) |

| CAS Number | 859850-75-2 | [3][4][5] |

| Molecular Formula | C₉H₈ClNO₂S | [3][4] |

| Molecular Weight | 229.68 g/mol | [3][4] |

| Appearance | Solid, powder | [3][5] |

| Melting Point | 79-82 °C | [5] |

| InChI Key | UGZYASSOUPYFAI-UHFFFAOYSA-N | [3][4] |

| Synonyms | 1-methylindole-5-sulfonyl chloride, 5-(Chlorosulphonyl)-1-methyl-1H-indole | [4] |

Synthesis Strategies

While specific synthesis documentation for 1-Methyl-1H-indole-5-sulfonyl chloride is not widely published in peer-reviewed literature, its structure suggests a plausible and scalable synthesis via the direct chlorosulfonation of its parent heterocycle, 1-methylindole. This electrophilic aromatic substitution is a standard method for installing sulfonyl chloride moieties onto activated aromatic rings.

Proposed Synthesis: Chlorosulfonation of 1-Methylindole

The rationale for this approach is the electron-rich nature of the indole ring system, which is susceptible to electrophilic attack. The N-methylation enhances the stability and handling of the indole precursor. Chlorosulfonic acid (ClSO₃H) serves as the potent electrophile. The reaction must be conducted at low temperatures to control the high reactivity of chlorosulfonic acid and to minimize side reactions and degradation of the indole core.

Diagram: Proposed Synthesis Workflow

Caption: Workflow for the proposed synthesis of the target compound.

Experimental Protocol:

-

Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-methylindole (1.0 eq) dissolved in a dry chlorinated solvent such as dichloromethane (DCM). The solution is cooled to -10 °C in an ice-salt bath.

-

Reaction: Chlorosulfonic acid (1.1 - 1.5 eq) is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 0 °C. The causality for slow, cold addition is to prevent polysulfonation and thermal decomposition, which are common pitfalls in such reactive systems.

-

Stirring: The reaction mixture is stirred at 0 °C for an additional 1-2 hours after the addition is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is then poured slowly and carefully onto crushed ice with vigorous stirring. This step hydrolyzes excess chlorosulfonic acid and precipitates the solid product. Caution: This is a highly exothermic process.

-

Workup: The organic layer is separated. The aqueous layer is extracted with additional DCM. The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.[6] The organic phase is then dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography.

Reactivity and Mechanistic Insights

The synthetic value of 1-Methyl-1H-indole-5-sulfonyl chloride is derived from the high reactivity of the sulfonyl chloride group. It is a powerful electrophile, readily undergoing nucleophilic substitution at the sulfur atom.

Core Reaction: Sulfonamide Formation

The most prominent application is its reaction with primary or secondary amines to form stable sulfonamide linkages.[2][6][7] This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine) which serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the departure of the chloride leaving group. The subsequent deprotonation of the nitrogen atom by the base yields the final sulfonamide product. This robust and high-yielding reaction is fundamental to combinatorial chemistry and the generation of compound libraries for high-throughput screening.[1]

Diagram: Core Reactivity - Sulfonamide Synthesis

Caption: General reaction scheme for sulfonamide library synthesis.

Spectroscopic and Analytical Profile

Disclaimer: The following data are predicted based on the chemical structure and known spectral characteristics of analogous compounds. Analytical data for this specific research chemical is not consistently provided by suppliers, and experimental verification is essential for identity and purity confirmation.[3]

| Technique | Predicted Characteristics |

| ¹H NMR | N-CH₃: Singlet ~3.8-4.0 ppm. Indole Protons (H2, H3): Doublets between 6.5-7.5 ppm. Benzene Ring Protons (H4, H6, H7): Complex multiplets between 7.5-8.5 ppm. The proton ortho to the sulfonyl group (H4 or H6) will be the most deshielded. |

| ¹³C NMR | N-CH₃: Signal ~33-35 ppm. Aromatic Carbons: 8-10 signals between 100-140 ppm. The carbon attached to the sulfonyl group (C5) will be significantly downfield. |

| IR (Infrared) | S=O Asymmetric Stretch: Strong band at 1370-1410 cm⁻¹. S=O Symmetric Stretch: Strong band at 1166-1204 cm⁻¹. Aromatic C-H Stretch: ~3000-3100 cm⁻¹.[8] |

| MS (Mass Spec) | Molecular Ion (M⁺): Peak at m/z 229. Isotope Peak (M+2): Peak at m/z 231 with ~1/3 the intensity of M⁺, characteristic of one chlorine atom. Key Fragments: Loss of Cl (m/z 194), loss of SO₂ (m/z 165).[8] |

Applications in Drug Discovery and Development

The utility of 1-Methyl-1H-indole-5-sulfonyl chloride is centered on its role as a scaffold for generating novel drug candidates.

-

Privileged Scaffold: The indole nucleus is a cornerstone in medicinal chemistry, known to interact with a wide array of biological targets. Its incorporation can impart favorable pharmacokinetic properties.

-

Bioisostere and H-Bonding: The resulting sulfonamide group is a well-established pharmacophore that can act as a hydrogen bond donor and acceptor, mimicking a peptide bond and facilitating strong interactions with enzyme active sites.[9]

-

Target-Oriented Synthesis: Indole-based sulfonamides have been investigated as inhibitors for a range of targets, including enzymes critical to viral replication (like SARS-CoV 3CLpro), kinases involved in cancer pathways, and carbonic anhydrases.[1][10]

Protocol: Synthesis of a Representative N-aryl Sulfonamide

This protocol provides a self-validating workflow for synthesizing a novel sulfonamide derivative, a crucial step in building a screening library.

-

Setup: To a solution of 1-Methyl-1H-indole-5-sulfonyl chloride (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere, add the desired primary or secondary amine (1.1 eq) followed by triethylamine (1.5 eq).

-

Reaction: Stir the mixture at room temperature for 4-12 hours. The choice of a mild base like triethylamine is to prevent potential side reactions with the indole ring that could occur with stronger bases.

-

Monitoring: Track the consumption of the starting material using TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate, and brine.[6] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety, Handling, and Storage

Proper handling of 1-Methyl-1H-indole-5-sulfonyl chloride is critical due to its corrosive and reactive nature.[11]

| Aspect | Guideline | Source(s) |

| Hazards | GHS05 (Corrosion): Causes severe skin burns and eye damage (H314). GHS07 (Exclamation Mark): May cause eye irritation (H319). | [3][5][11] |

| Handling | Always use in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and chemical safety goggles/face shield. Avoid breathing dust. Ensure an eyewash station and safety shower are immediately accessible. | [11] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture. | [11] |

| Incompatibilities | Water: Reacts, potentially liberating toxic gas. Strong Bases, Amines, Alcohols: Reacts vigorously. Strong Oxidizing Agents: Can lead to violent reactions. | [11] |

Conclusion

1-Methyl-1H-indole-5-sulfonyl chloride stands out as a high-value synthetic intermediate for drug discovery professionals. Its structure provides a direct route to novel indole-sulfonamide conjugates, leveraging the biological relevance of both motifs. While its reactivity demands careful handling and storage, its utility in constructing diverse molecular libraries for biological screening is undeniable. A thorough understanding of its synthesis, reactivity, and safety is paramount for any researcher aiming to exploit its full potential in the quest for new therapeutic agents.

References

-

Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. National Institutes of Health (NIH). [Link]

-

1-methyl indole, 603-76-9. The Good Scents Company. [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

-

Synthesis of sulfenylated indoles using sulfonyl chloride as a sulfenylative source. ResearchGate. [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

-

Synthesis of indoles. Organic Chemistry Portal. [Link]

-

Chemical Properties of Methanesulfonic acid (CAS 75-75-2). Cheméo. [Link]

-

23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

-

Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. PMC - PubMed Central. [Link]

-

Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

-

1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... ResearchGate. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

Sources

- 1. 1H-Indole-5-sulfonyl chloride|CAS 1094209-33-2 [benchchem.com]

- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 3. 1-Methyl-1H-indole-5-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Methyl-1H-indole-5-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 5. 1-methyl-1H-indole-5-sulfonyl chloride | 859850-75-2 [sigmaaldrich.com]

- 6. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Methyl-1H-indole-5-sulfonyl chloride: Properties, Handling, and Applications

Introduction

1-Methyl-1H-indole-5-sulfonyl chloride is a specialized heterocyclic building block of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of a sulfonyl chloride moiety at the 5-position provides a reactive handle for constructing diverse molecular architectures. Sulfonylated heterocycles are established as crucial structural motifs in a wide array of pharmaceutically relevant scaffolds, underscoring the utility of reagents like 1-Methyl-1H-indole-5-sulfonyl chloride.[1] This guide serves as a comprehensive technical resource, consolidating critical data on its physicochemical properties, safety protocols, and synthetic applications to empower researchers in their scientific endeavors.

Chemical Identity and Structure

Precise identification is the cornerstone of chemical research. 1-Methyl-1H-indole-5-sulfonyl chloride is a distinct molecule with the structural and identifying information cataloged below. The structure features a methylated indole ring system functionalized with a highly reactive sulfonyl chloride group, making it an excellent electrophile for various synthetic transformations.

| Identifier | Value | Source |

| CAS Number | 859850-75-2 | [2] |

| Molecular Formula | C₉H₈ClNO₂S | |

| Molecular Weight | 229.68 g/mol | |

| Physical Form | Solid | |

| MDL Number | MFCD08271907 | |

| PubChem Substance ID | 329792698 | |

| Canonical SMILES | Cn1ccc2cc(ccc12)S(Cl)(=O)=O | |

| InChI | 1S/C9H8ClNO2S/c1-11-5-4-7-6-8(14(10,12)13)2-3-9(7)11/h2-6H,1H3 | |

| InChI Key | UGZYASSOUPYFAI-UHFFFAOYSA-N |

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound necessitates stringent handling protocols to ensure laboratory safety. The data synthesized from multiple safety data sheets indicates that the compound is a hazardous substance requiring careful management.

GHS Hazard Profile

-

Pictogram: GHS07

-

Signal Word: Warning

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[2]

-

H319: Causes serious eye irritation.

-

-

Special Hazards: Critically, contact with water liberates toxic gas.[2] The compound is also air and moisture-sensitive.[2]

Precautionary Measures and Personal Protective Equipment (PPE)

Given the hazardous nature of the compound, the following precautionary statements and PPE are mandatory:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

First Aid: In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothing.[2] For any exposure, immediate medical attention is required.[2]

Storage and Incompatibility

Proper storage is critical to maintain the compound's integrity and prevent hazardous situations.

-

Storage Conditions: Keep in a dry, cool, and well-ventilated place.[2] The container must be kept tightly closed.[2][3] To maintain product quality, store under an inert atmosphere (e.g., Argon or Nitrogen).[2]

-

Incompatible Materials: Avoid contact with water, strong oxidizing agents, strong acids, strong bases, amines, strong reducing agents, and acid chlorides.[2]

Reactivity and Synthetic Utility

The synthetic value of 1-Methyl-1H-indole-5-sulfonyl chloride is derived from the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, providing a robust method for incorporating the 1-methylindole sulfonamide moiety into target molecules.

The most prevalent application is the synthesis of sulfonamides via reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies. The resulting sulfonamide linkage is a stable and common feature in many approved drugs, such as the triptan class of antimigraine agents.[4]

Experimental Protocols

The following protocols are provided as representative examples. Causality: The choice of anhydrous conditions is paramount because sulfonyl chlorides readily hydrolyze with water, which would quench the reagent and generate corrosive HCl gas. The use of a non-nucleophilic base is to neutralize the HCl byproduct of the sulfonylation reaction, driving the reaction to completion.

General Protocol for Sulfonamide Synthesis

This procedure outlines a standard method for reacting 1-Methyl-1H-indole-5-sulfonyl chloride with an amine.

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran).

-

Reagent Addition: In a separate dry flask, dissolve 1-Methyl-1H-indole-5-sulfonyl chloride (1.05 equivalents) in the same anhydrous solvent.

-

Reaction: Cool the amine solution to 0 °C using an ice bath. Add the sulfonyl chloride solution dropwise over 10-15 minutes with vigorous stirring.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., EtOAc or DCM).[5] The combined organic layers should be washed sequentially with 1M HCl, saturated NaHCO₃, and brine to remove excess reagents and byproducts.[5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Representative Synthesis of an Aryl Sulfonyl Chloride

While a specific synthesis for 1-Methyl-1H-indole-5-sulfonyl chloride is not detailed in the provided literature, a general and effective method for creating sulfonyl chlorides from related thiol precursors involves oxidative chlorination. This representative protocol is adapted from established procedures.[6]

-

Reactor Setup: In a jacketed reactor or a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a biphasic mixture of CH₂Cl₂ and aqueous hydrochloric acid (e.g., 1-2 M). Cool the vessel to below -5 °C using a suitable cooling bath (e.g., acetone/ice).[6]

-

Oxidant Preparation: Slowly add sodium hypochlorite solution (bleach) to the cooled, stirred acidic mixture to generate Cl₂ in situ.[6]

-

Substrate Addition: Prepare a slurry or solution of the corresponding thiol precursor (1-Methyl-1H-indole-5-thiol) in cold CH₂Cl₂ and add it portion-wise to the reactor, ensuring the internal temperature remains below 0 °C.

-

Reaction: Stir the suspension vigorously for 30-60 minutes at low temperature.

-

Quenching: Carefully quench excess chlorine by adding a solution of sodium thiosulfate (Na₂S₂O₃).[6]

-

Workup: Separate the cold organic layer. Wash it sequentially with cold saturated NaHCO₃ and cold brine.[6]

-

Isolation: Dry the organic layer over MgSO₄ or Na₂SO₄ at low temperature, filter, and concentrate in vacuo while keeping the temperature low to yield the crude sulfonyl chloride, which can be purified further if necessary.

Conclusion

1-Methyl-1H-indole-5-sulfonyl chloride is a valuable and highly reactive chemical intermediate. Its proper use enables the synthesis of diverse sulfonamide-containing molecules relevant to pharmaceutical and materials science research. A thorough understanding of its physical properties, combined with strict adherence to safety and handling protocols due to its hazardous and moisture-sensitive nature, is essential for its successful and safe application in the laboratory.

References

-

The Good Scents Company. (n.d.). 1-methyl indole, 603-76-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methylindole. PubChem Compound Database. Retrieved from [Link]

-

ACS Publications. (2026, January 22). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Acetyl-5-methyl-indoline-6-sulfonyl chloride. PubChem Compound Database. Retrieved from [Link]

- Thermo Fisher Scientific. (2014, September 17). Safety Data Sheet: 1-Methyl-1H-indole-5-sulfonyl chloride.

- FUJIFILM Wako Pure Chemical Corporation. (2024, February 15).

- Pelcman, B. (1999). Synthesis of 5-substituted indole derivatives, part II. Synthesis of sumatriptan through the Japp-Klingemann reaction. ARKIVOC.

- National Center for Biotechnology Information. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PubMed Central.

- Actylis. (2010, June 10). Methane sulphonyl chloride MSDS.

-

Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

- Supporting Information. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. fishersci.com [fishersci.com]

- 3. actylislab.com [actylislab.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Introduction: A Privileged Scaffold with a Reactive Handle

An In-depth Technical Guide to the Molecular Structure and Utility of 1-Methyl-1H-indole-5-sulfonyl chloride

This guide provides a comprehensive technical overview of 1-Methyl-1H-indole-5-sulfonyl chloride, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core molecular architecture, physicochemical properties, reactivity, and strategic applications, grounding the discussion in established chemical principles to offer field-proven insights.

1-Methyl-1H-indole-5-sulfonyl chloride is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. It merges two critical chemical motifs: the indole nucleus and the sulfonyl chloride functional group. The indole ring system is a "privileged scaffold," appearing in a vast array of natural products and pharmacologically active compounds, including the neurotransmitter serotonin and the anti-migraine drug Sumatriptan.[1] Its unique electronic properties and ability to form key interactions with biological targets make it a cornerstone of drug design.

The sulfonyl chloride moiety is a highly reactive electrophilic group, primarily serving as a precursor to sulfonamides.[2][3] The sulfonamide functional group is another pillar of medicinal chemistry, found in antibacterial drugs, diuretics, and anticonvulsants. By combining the indole scaffold with a versatile sulfonyl chloride handle, 1-Methyl-1H-indole-5-sulfonyl chloride offers a direct route to novel compound libraries with high potential for biological activity. This guide will elucidate the structural and chemical properties that make it such a valuable tool.

Core Molecular Structure and Physicochemical Properties

The fundamental structure of 1-Methyl-1H-indole-5-sulfonyl chloride consists of a bicyclic indole core, where the nitrogen atom at position 1 is substituted with a methyl group. The highly reactive sulfonyl chloride group (-SO₂Cl) is attached at position 5 of the indole's benzene ring.[4][5]

Caption: 2D structure of 1-Methyl-1H-indole-5-sulfonyl chloride.

Key Structural Features and Their Implications:

-

Planar Indole System: The fused bicyclic system is aromatic and largely planar. This planarity is often crucial for intercalation into enzyme active sites or DNA.

-

N-Methylation: The methyl group at the N1 position serves a critical role. It prevents the indole from acting as a hydrogen bond donor, which can be essential for modulating binding affinity and improving pharmacokinetic properties like cell permeability. It also protects the nitrogen from participating in undesired side reactions.

-

Electrophilic Sulfonyl Chloride: The sulfur atom is in a high oxidation state (+6) and is bonded to two electronegative oxygen atoms and a chlorine atom. This makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack, which is the basis for its reactivity.[3]

Physicochemical Data Summary

The following table summarizes the key identifiers and computed properties for this molecule.

| Property | Value | Source |

| CAS Number | 859850-75-2 | [5][6][7] |

| Molecular Formula | C₉H₈ClNO₂S | [4][5] |

| Molecular Weight | 229.68 g/mol | [4] |

| SMILES String | Cn1ccc2cc(ccc12)S(Cl)(=O)=O | [4] |

| InChI Key | UGZYASSOUPYFAI-UHFFFAOYSA-N | [4] |

| Appearance | Solid | [4] |

Structural Validation: A Self-Validating Experimental Framework

In the field of chemical synthesis and drug development, establishing the identity and purity of a compound is paramount. The structure of 1-Methyl-1H-indole-5-sulfonyl chloride is unequivocally confirmed through a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle, creating a self-validating system.

Expected Spectroscopic Signatures

| Technique | Expected Observations |

| ¹H NMR | - A singlet around 3.8-4.0 ppm for the N-CH₃ protons. - Distinct aromatic signals between 7.0-8.5 ppm for the five protons on the indole ring. The proton at C4 (peri to the sulfonyl group) would likely be the most downfield. - Characteristic coupling patterns (doublets, triplets, or doublet of doublets) will confirm the substitution pattern. |

| ¹³C NMR | - Approximately 9 distinct signals are expected for the carbon atoms. - A signal for the N-CH₃ carbon around 30-35 ppm. - Aromatic carbon signals in the 100-140 ppm range. The carbon attached to the sulfonyl group (C5) will be significantly shifted. |

| IR Spectroscopy | - Strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl chloride group, typically found around 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹, respectively. - C-H stretching and C=C aromatic ring stretching bands. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (229.68). - A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of the M⁺ peak). - Fragmentation may involve the loss of Cl, SO₂, or the entire SO₂Cl group. |

This multi-technique approach ensures a high degree of confidence in the molecule's identity, a cornerstone of trustworthy scientific research. While Sigma-Aldrich notes that they do not collect analytical data for this specific product, these predicted values are based on established principles of spectroscopy.[4][8]

Synthesis and Core Reactivity

The value of 1-Methyl-1H-indole-5-sulfonyl chloride lies in its straightforward synthesis and predictable reactivity, making it a reliable tool for chemists.

Synthetic Workflow

The most direct and common method for preparing aryl sulfonyl chlorides is through the chlorosulfonation of the corresponding aromatic ring. This involves reacting the parent molecule, in this case, 1-methylindole, with a chlorosulfonating agent.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methyl-1H-indole-5-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. 859850-75-2 | 1-Methyl-1H-indole-5-sulfonyl chloride - AiFChem [aifchem.com]

- 8. tetratek.com.tr [tetratek.com.tr]

An In-depth Technical Guide to the Solubility of 1-Methyl-1H-indole-5-sulfonyl chloride in Organic Solvents

Introduction

1-Methyl-1H-indole-5-sulfonyl chloride is a key intermediate in medicinal chemistry and drug discovery, frequently utilized in the synthesis of a variety of biologically active molecules, including sulfonamides.[1][2][3] The indole scaffold is a privileged structure in numerous pharmaceuticals, and the sulfonyl chloride functional group provides a reactive handle for constructing complex molecular architectures.[4] A thorough understanding of the solubility of this compound in common organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 1-Methyl-1H-indole-5-sulfonyl chloride, offering insights for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

1-Methyl-1H-indole-5-sulfonyl chloride is a solid at room temperature with the chemical formula C₉H₈ClNO₂S and a molecular weight of approximately 229.68 g/mol .[5][6]

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO₂S | [5][6] |

| Molecular Weight | ~229.68 g/mol | [5][6] |

| Physical Form | Solid |

The molecule's structure, featuring a relatively nonpolar N-methylated indole ring system and a highly polar sulfonyl chloride group, results in a moderate overall polarity. The presence of the electronegative oxygen and chlorine atoms on the sulfur atom creates a significant dipole moment. The indole nitrogen is methylated, precluding its participation as a hydrogen bond donor, though the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

Theoretical Solubility Profile in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of 1-Methyl-1H-indole-5-sulfonyl chloride will be dictated by the interplay of its polar sulfonyl chloride moiety and its less polar indole core with the solvent's properties.

Polar Aprotic Solvents:

-

Examples: Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

-

Predicted Solubility: Good to excellent. These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar sulfonyl chloride group. The absence of acidic protons in these solvents minimizes the risk of solvolysis, making them ideal choices for many applications. Synthetic procedures for other sulfonyl chlorides often utilize ethyl acetate and THF, suggesting good solubility.[7]

-

Causality: The energy gained from the interaction between the solvent dipoles and the solute's polar functional groups is sufficient to overcome the lattice energy of the solid solute.

Polar Protic Solvents:

-

Examples: Methanol, Ethanol, Water, Formic Acid.

-

Predicted Solubility: Variable, but with a high potential for reaction. While the polarity of these solvents would suggest good solubility, the presence of a labile proton makes them reactive towards the sulfonyl chloride group. This reaction, known as solvolysis, results in the formation of the corresponding sulfonic acid or ester, and is a critical consideration for any experimental work.[1][2][8]

-

Causality: The nucleophilic attack of the solvent's hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride leads to the displacement of the chloride ion. This is often a concerted Sₙ2-type mechanism for sulfonyl chlorides.[1][2][8] Therefore, while the compound may initially dissolve, it will likely be consumed in a chemical reaction.

Nonpolar Solvents:

-

Examples: Hexanes, Toluene, Benzene, Diethyl Ether.

-

Predicted Solubility: Low to moderate. The nonpolar nature of these solvents results in weak van der Waals interactions with the polar sulfonyl chloride group. However, the relatively nonpolar indole backbone may allow for some degree of solubility, particularly in aromatic solvents like toluene and benzene through π-π stacking interactions. Diethyl ether is often used in the workup and purification of sulfonyl chlorides, suggesting at least partial solubility.[7]

-

Causality: The intermolecular forces between the solvent molecules are not significantly disrupted to accommodate the polar solute, leading to poor solvation.

Reactivity and Solvent Considerations

The sulfonyl chloride functional group is highly susceptible to nucleophilic attack. This reactivity dictates the choice of solvents for both reactions and storage.

-

Protic Solvents to Avoid: Water, alcohols, and primary or secondary amines should be avoided as solvents unless the intention is to form the corresponding sulfonic acid, ester, or sulfonamide.

-

Recommended Solvents for Inert Applications: For applications where the integrity of the sulfonyl chloride is crucial, such as in storage or as a starting material for a reaction with a different nucleophile, anhydrous polar aprotic solvents (e.g., acetonitrile, THF, acetone) or nonpolar solvents (e.g., toluene, dichloromethane) are recommended. Dichloromethane is frequently used in the synthesis of various sulfonyl chlorides.[7]

Experimental Protocol for Solubility Determination

This protocol provides a systematic approach to determining the qualitative and semi-quantitative solubility of 1-Methyl-1H-indole-5-sulfonyl chloride.

Materials:

-

1-Methyl-1H-indole-5-sulfonyl chloride

-

Selected organic solvents (e.g., acetone, ethyl acetate, acetonitrile, THF, toluene, hexanes)

-

Small vials or test tubes with caps

-

Vortex mixer

-

Water bath sonicator

-

Analytical balance

Procedure:

-

Initial Screening (Qualitative):

-

Add approximately 2-5 mg of 1-Methyl-1H-indole-5-sulfonyl chloride to a small vial.

-

Add 1 mL of the chosen solvent.

-

Cap the vial and vortex for 1-2 minutes at room temperature.[9]

-

Visually inspect the solution for any undissolved solid. A clear solution indicates solubility at this concentration.[9]

-

If the solid has not dissolved, gently warm the mixture to 37°C for up to 60 minutes and observe for dissolution.[9] Note any changes.

-

If the solid remains, use a water bath sonicator for up to 5 minutes.[9]

-

Record observations as "freely soluble," "sparingly soluble," or "insoluble."

-

-

Semi-Quantitative Determination:

-

Accurately weigh a larger amount of 1-Methyl-1H-indole-5-sulfonyl chloride (e.g., 20 mg) into a vial.

-

Add a small, measured volume of the solvent (e.g., 0.5 mL) and attempt to dissolve using the methods above.

-

If the compound dissolves, it is soluble at that concentration (e.g., 40 mg/mL).

-

If it does not dissolve, incrementally add more solvent in measured volumes until complete dissolution is achieved. Record the total volume of solvent used.

-

Calculate the approximate solubility in mg/mL or g/L.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of 1-Methyl-1H-indole-5-sulfonyl chloride.

Data Interpretation and Summary

The results from the experimental protocol should be compiled into a clear and concise table for easy comparison.

| Solvent | Predicted Solubility | Experimental Observation (at ~2-5 mg/mL) | Notes |

| Acetone | Good | To be determined | |

| Ethyl Acetate | Good | To be determined | |

| Acetonitrile | Good | To be determined | |

| Tetrahydrofuran | Good | To be determined | |

| Toluene | Moderate | To be determined | |

| Hexanes | Low | To be determined | |

| Methanol | Reactive | To be determined | Potential for solvolysis |

| Water | Reactive | To be determined | Potential for hydrolysis |

Conclusion

The solubility of 1-Methyl-1H-indole-5-sulfonyl chloride is a critical parameter for its successful application in organic synthesis. Based on its chemical structure, it is predicted to be most soluble in polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, and THF. Its solubility in nonpolar solvents is expected to be limited. Crucially, due to the reactivity of the sulfonyl chloride group, protic solvents like water and alcohols should be avoided to prevent solvolysis. The provided experimental protocol offers a reliable method for researchers to determine the solubility of this compound in their specific solvent systems, enabling the optimization of reaction conditions, purification procedures, and formulation development.

References

- Synthesis of sulfonyl chloride substrate precursors. (n.d.).

- The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.).

-

D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–925. [Link]. Also available at: [Link]

- Organic Syntheses Procedure. (n.d.). is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a.

- 1-Methyl-1H-indole-5-sulfonyl chloride AldrichCPR - Sigma-Aldrich. (n.d.).

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (n.d.).

- Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - ResearchGate. (n.d.).

- 1-Methyl-1H-indole-5-sulfonyl chloride - CymitQuimica. (n.d.).

-

D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences, 9(5), 914–925. [Link]

- Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC - NIH. (n.d.).

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).

-

D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–925. [Link]

- Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride - Semantic Scholar. (n.d.).

- 1-methyl indole, 603-76-9 - The Good Scents Company. (n.d.).

- Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies - PMC - PubMed Central. (2025, August 20).

- 1-Methyl-1H-indole-5-sulphonyl chloride | CAS 859850-75-2 | SCBT. (n.d.).

- 1-Acetyl-5-methyl-indoline-6-sulfonyl chloride | C11H12ClNO3S - PubChem. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1H-indole-5-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. rsc.org [rsc.org]

- 8. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-indole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Molecular Structure and Spectroscopic Overview

1-Methyl-1H-indole-5-sulfonyl chloride is a bifunctional molecule featuring a 1-methylindole core and a reactive sulfonyl chloride group at the 5-position. The interplay of the electron-donating N-methylated indole ring and the strongly electron-withdrawing sulfonyl chloride group dictates its unique spectroscopic properties. Understanding these properties is paramount for confirming its synthesis and for its subsequent use in derivatization reactions.

Caption: Structure of 1-Methyl-1H-indole-5-sulfonyl chloride.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1-Methyl-1H-indole-5-sulfonyl chloride is expected to be highly informative, with distinct signals for the indole ring protons and the N-methyl group. The chemical shifts are influenced by the anisotropic effects of the aromatic system and the strong electron-withdrawing nature of the -SO₂Cl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H4 | 7.9 - 8.1 | d | 8.5 - 9.0 | Significantly deshielded by the adjacent electron-withdrawing SO₂Cl group. |

| H6 | 7.4 - 7.6 | dd | 8.5 - 9.0, ~1.5 | Coupled to both H7 and H4 (meta-coupling). |

| H7 | 7.3 - 7.5 | d | 8.5 - 9.0 | Coupled to H6. |

| H2 | 7.2 - 7.4 | d | ~3.0 | Typical chemical shift for the H2 proton of a 1-substituted indole. |

| H3 | 6.5 - 6.7 | d | ~3.0 | Typical chemical shift for the H3 proton of a 1-substituted indole. |

| N-CH₃ | 3.8 - 4.0 | s | - | Singlet for the N-methyl group, deshielded by the indole ring current. |

Expertise & Experience: The prediction of significant downfield shifts for the protons on the benzene portion of the indole ring, particularly H4, is a direct consequence of the deshielding effect of the adjacent sulfonyl chloride group. This is a classic example of substituent-induced chemical shift variation.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide a carbon fingerprint of the molecule, with nine distinct signals corresponding to the carbon atoms of the 1-methylindole-5-sulfonyl chloride structure.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C5 | 135 - 140 | Attached to the strongly electron-withdrawing SO₂Cl group, resulting in a downfield shift. |

| C7a | 134 - 137 | Bridgehead carbon adjacent to the nitrogen. |

| C3a | 128 - 132 | Bridgehead carbon. |

| C2 | 125 - 128 | Typical chemical shift for C2 in 1-substituted indoles. |

| C4 | 122 - 125 | Influenced by the adjacent SO₂Cl group. |

| C6 | 120 - 123 | Aromatic carbon. |

| C7 | 110 - 113 | Aromatic carbon. |

| C3 | 102 - 105 | Shielded carbon of the pyrrole ring. |

| N-CH₃ | 32 - 35 | Typical chemical shift for an N-methyl group on an indole. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the sulfonyl chloride group and characteristic bands from the indole ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| Ar-H | 3100 - 3000 | Medium | C-H Stretch |

| C-H (in CH₃) | 2950 - 2850 | Medium | C-H Stretch |

| C=C (Aromatic) | 1620 - 1580, 1500 - 1450 | Medium to Strong | C=C Stretch |

| S=O | 1385 - 1365 and 1180 - 1160 | Strong | Asymmetric and Symmetric Stretch |

| C-N | 1350 - 1250 | Medium | C-N Stretch |

| S-Cl | 700 - 600 | Strong | S-Cl Stretch |

Trustworthiness: The presence of two very strong and distinct bands in the 1385-1365 cm⁻¹ and 1180-1160 cm⁻¹ regions is a highly reliable diagnostic for the sulfonyl chloride functional group.[1]

Predicted Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a clear molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 229, with a smaller M+2 peak at m/z 231 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

-

Major Fragmentation Pathways:

-

Loss of Cl: [M - Cl]⁺ at m/z 194.

-

Loss of SO₂Cl: [M - SO₂Cl]⁺ at m/z 130, corresponding to the 1-methylindole radical cation. This is often a very stable and abundant fragment for aryl sulfonyl compounds.

-

Loss of SO₂: A rearrangement followed by the loss of SO₂ can lead to a fragment at [M - SO₂]⁺, though this is often more prevalent in sulfonamides.[2]

-

Caption: Synthetic workflow for 1-Methyl-1H-indole-5-sulfonyl chloride.

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, place chlorosulfonic acid (5 equivalents). Cool the flask to 0 °C in an ice bath.

-

Addition of Starting Material: Slowly add 1-methyl-1H-indole (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of dichloromethane and hexanes).

Spectroscopic Analysis Protocols

6.2.1. NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. [3]2. Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used. For ¹³C NMR, a proton-decoupled pulse sequence should be employed.

6.2.2. IR Spectroscopy (Thin Solid Film)

-

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like dichloromethane or acetone. [4]2. Film Formation: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

6.2.3. Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1-Methyl-1H-indole-5-sulfonyl chloride. By leveraging established principles and data from analogous compounds, researchers can confidently approach the synthesis and identification of this valuable chemical intermediate. The provided protocols offer a solid foundation for the practical execution of its preparation and analysis, ensuring both scientific integrity and experimental success.

References

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Quintanilla-Licea, R., Colunga-Valladares, J. F., Caballero-Quintero, A., & Tamez-Guerra, R. (2006). Synthesis of 5,5'-biindole and full assignment of the 1H and 13C NMR spectra of indole and 5,5'-biindole. Revista de la Sociedad Química de México, 50(1), 18-22.

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

- Google Patents. (n.d.). CN105111111A - Preparation method for aryl sulfonyl chloride derivative.

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

- Magnetic Resonance in Chemistry. (2002). 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. 40(7), 487-490.

- Canadian Journal of Chemistry. (1973).

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). IR Spectroscopy. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

- Zeitschrift für Naturforschung B. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. 59(6), 683-689.

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

-

Scribd. (n.d.). General Techniques For Obtaining Infrared Spectra For Qualitative Analysis. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 1-methyl-. Retrieved from [Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ACS Publications. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Sample Preparation. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylindole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. Retrieved from [Link]

-

National Institutes of Health. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

-

University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of aryl azides. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

Unlocking the Synthetic Potential of the Indole Nucleus: A Guide to the Electrophilicity and Reactivity of Indole-N-Sulfonyl Chlorides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products. The strategic functionalization of the indole nitrogen is a critical step in many synthetic routes, serving to protect the ring, modulate its electronic properties, and direct subsequent reactions. This technical guide provides an in-depth exploration of the indole-N-sulfonyl chloride moiety, a key intermediate whose electrophilic nature is central to these transformations. We will dissect the electronic factors governing its reactivity, provide validated protocols for its synthesis and subsequent reactions, and illustrate its strategic application in complex molecule synthesis, thereby offering researchers a comprehensive resource for leveraging this versatile functional group.

The Electronic Landscape of the Indole-N-Sulfonyl Group

The reactivity of the sulfonyl chloride group (-SO₂Cl) is fundamentally dictated by the high electrophilicity of the sulfur atom. This is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. When attached to the indole nitrogen, the electronic character of this group is further modulated by the aromatic ring system.

The indole nitrogen's lone pair of electrons is delocalized into the aromatic system, contributing to the ring's nucleophilicity. The attachment of the strongly electron-withdrawing sulfonyl group significantly reduces this electron-donating capacity. This "N-protection" has two profound and somewhat opposing consequences for reactivity:

-

Deactivation of the Ring: The overall electron density of the indole ring is decreased, making it less susceptible to electrophilic attack compared to an unprotected indole.

-

Enhanced Acidity of N-H: In the precursor N-H indole, the presence of a sulfonyl group would dramatically increase the acidity of the N-H proton, facilitating its deprotonation.

-

Directing Effects: The N-sulfonyl group acts as a powerful directing group for subsequent functionalization, a topic explored in Section 3.

This dual nature—passivating the ring while enabling specific, directed reactivity—is what makes N-sulfonyl indoles such valuable synthetic intermediates.

Synthesis of Indole-N-Sulfonyl Chlorides: A Validated Protocol

The preparation of an indole-N-sulfonyl chloride is typically achieved through the reaction of an indole with a suitable sulfonating agent, often in the presence of a base. The following protocol details a standard laboratory procedure for the synthesis of 1-(phenylsulfonyl)-1H-indole, a representative example.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for indole N-sulfonylation.

Step-by-Step Methodology

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add indole (1.0 eq).

-

Inert Atmosphere & Solvation: Purge the flask with dry nitrogen. Add anhydrous tetrahydrofuran (THF) to dissolve the indole (concentration typically 0.1-0.5 M).

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Causality Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H, forming the highly nucleophilic indolate anion. The reaction is exothermic and produces flammable H₂ gas, necessitating careful, portion-wise addition at 0 °C under an inert atmosphere.

-

-

Sulfonylation: While maintaining the temperature at 0 °C, add benzenesulfonyl chloride (1.1 eq) dropwise via syringe.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the starting indole spot is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Causality Insight: This step neutralizes any unreacted NaH and protonates the resulting alkoxide species, ensuring a safe and clean workup.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure 1-(phenylsulfonyl)-1H-indole.

Data Summary: Characterization

| Technique | Expected Observation |

| ¹H NMR | Disappearance of the broad N-H proton signal (>10 ppm). Characteristic shifts for indole aromatic protons and phenylsulfonyl protons. |

| ¹³C NMR | Shifts consistent with the N-sulfonylated indole structure. |

| IR Spectroscopy | Strong absorption bands around 1370 cm⁻¹ and 1175 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretching vibrations. |

| Mass Spec (HRMS) | Accurate mass measurement corresponding to the molecular formula of the product. |

Reactivity and Strategic Applications of the N-Sulfonyl Group

The true synthetic utility of the indole-N-sulfonyl group lies in its ability to direct subsequent reactions, primarily through lithiation and subsequent electrophilic quench.

Directing Group Effects: The C2-Lithiation Pathway

The N-sulfonyl group is a potent C2-directing metalating group. Treatment of an N-sulfonyl indole with a strong base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), results in the regioselective deprotonation of the C2-proton. This occurs because the sulfonyl group's oxygen atoms can coordinate the lithium cation, stabilizing the resulting C2-lithiated intermediate.

This C2-lithiated species is a powerful nucleophile that can react with a wide range of electrophiles (E+), enabling the controlled introduction of substituents at the C2 position—a notoriously difficult position to functionalize directly in unprotected indoles.

Caption: C2-lithiation and electrophilic quench pathway.

This strategy opens a gateway to a vast array of C2-functionalized indoles, including:

-

Alkylation: Using alkyl halides.

-

Aldol reactions: Using aldehydes and ketones.

-

Carboxylation: Using carbon dioxide.

-